molecular formula C22H19N3OS B2842546 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide CAS No. 898434-01-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide

Cat. No.: B2842546
CAS No.: 898434-01-0
M. Wt: 373.47
InChI Key: NWYGUDREABZLMT-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide is a synthetic benzimidazole derivative designed for advanced pharmaceutical and biological research. This compound is of significant interest in medicinal chemistry due to its structural features, which incorporate privileged heterocyclic scaffolds known for diverse therapeutic potential. The benzimidazole core is a well-established pharmacophore in drug discovery, bearing structural resemblance to naturally occurring nucleotides, which allows it to interact with critical biological targets . This compound is specifically furnished for investigational purposes to explore its potential bioactivities and mechanism of action. Researchers can utilize this compound to probe its applicability in areas such as antimicrobial and anticancer research, given the demonstrated activity of structurally similar benzimidazole derivatives against a range of Gram-positive and Gram-negative bacterial strains, fungal species, and human cancer cell lines . The presence of the ethylthioether and benzamide functionality may influence its physicochemical properties and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. All supplied material is of high purity and strictly intended for laboratory research use. It is not for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-27-16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYGUDREABZLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core For instance, the use of N,N-dimethylformamide and sulfur can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide, have shown promising antimicrobial properties. Research indicates that compounds with benzimidazole scaffolds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, demonstrating effective Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have highlighted the ability of benzimidazole derivatives to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, specific benzimidazole derivatives have been shown to target cancer pathways effectively, making them candidates for further development as chemotherapeutic agents .

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. This activity suggests potential applications in treating inflammatory diseases such as arthritis and other conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives is critical for understanding their pharmacological efficacy. Modifications to the benzimidazole core or substituents can significantly influence bioactivity. For instance:

  • Substituent Variations : The introduction of different alkyl or aryl groups can enhance antimicrobial and anticancer activities.
  • Functional Group Influence : Electron-donating or withdrawing groups at specific positions can modulate the compound's interaction with biological targets .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
Luo et al. (2021)AntimicrobialDemonstrated potent activity against MRSA with MIC values comparable to established antibiotics .
Vasantha et al. (2015)AnticancerShowed significant inhibition of cancer cell proliferation in vitro, indicating potential as a chemotherapeutic agent .
Sharma et al. (2017)Anti-inflammatoryReported significant reduction in edema and inflammation in animal models compared to standard treatments .

Mechanism of Action

The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity may be due to its ability to inhibit angiogenesis and promote apoptosis in cancer cells . The compound’s structure allows it to bind to DNA or proteins, thereby interfering with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of "N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide" with analogous compounds from the literature:

Compound Name Substituent on Benzamide Melting Point (°C) Key Properties Reference
Target Compound : this compound 3-(ethylthio) Not Reported Expected higher lipophilicity due to ethylthio; potential for improved bioavailability.
(E)-N-(2-Methoxyphenyl)benzamide (Compound 11) 4-(propenoyl-benzim.) 272.2–273.4 Methoxy group enhances polarity; moderate melting point.
(E)-N-(4-Methoxyphenyl)benzamide (Compound 13) 4-(propenoyl-benzim.) 258.4–260.2 Lower melting point than ortho-substituted analogs due to para-substitution.
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide (Compound 6) 3-chloro >300 Electron-withdrawing Cl improves potency but reduces solubility.
N-(1H-Benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 9) 3-CF₃ Not Reported Strong electron-withdrawing CF₃ enhances potency (IC₅₀ ~ µM range).
N-(1H-Benzo[d]imidazol-2-yl)-3-methoxybenzamide (Compound 18) 3-methoxy Not Reported Methoxy reduces potency despite improving solubility.

Spectral Characterization

  • NMR and HRMS : All analogs were characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, Compound 6 (3-chloro derivative) displayed distinct aromatic proton shifts at δ 7.30–8.02 ppm, while Compound 9 (3-CF₃) showed downfield shifts due to the electronegative CF₃ group . The target compound’s ethylthio group would likely cause upfield shifts in adjacent protons and distinct sulfur-related peaks in mass spectra.

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzo[d]imidazole moiety linked to a phenyl group, alongside an ethylthio and amide functional group. Its unique structure suggests diverse interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3OSC_{22}H_{19}N_{3}OS, with a molecular weight of 373.5 g/mol. The compound's structural characteristics include:

  • Benzo[d]imidazole ring : Known for various pharmacological activities.
  • Phenyl group : Provides stability and potential interaction sites.
  • Ethylthio group : Enhances solubility and bioavailability.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity. In comparative studies, derivatives of benzimidazole compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the ethylthio group is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies on related benzimidazole derivatives have shown that they can inhibit human topoisomerase I, an enzyme crucial for DNA replication in cancer cells. In vitro assays have reported growth inhibition against several cancer cell lines, suggesting that this compound could be a lead compound for developing new anticancer agents .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to act as non-competitive inhibitors of enzymes like α-glucosidase, which plays a role in carbohydrate metabolism .
  • DNA Interaction : The benzo[d]imidazole core can intercalate with DNA, disrupting replication and leading to apoptosis in cancer cells .
  • Binding Affinity : Molecular docking studies suggest that this compound can bind effectively to various biological targets, influencing their activity and function .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Biological Activity
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic acidStructureAntimicrobial
3-(1H-Benzo[d]imidazol-2-yl)(phenyl)methanoneStructureAnticancer
4-Amino-N-(1H-benzimidazol-2-yl)benzamideStructureEnzyme Inhibition

These comparisons highlight the unique properties of this compound, particularly its dual functionality as both an antimicrobial and anticancer agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Activity

In another investigation, the compound was screened against a panel of cancer cell lines at the National Cancer Institute. It exhibited notable cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide and related benzimidazole derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives (e.g., m-toluic acid in polyphosphoric acid) .
  • Step 2 : Introduction of the ethylthio group via nucleophilic substitution or thiol-ene reactions under anhydrous conditions (e.g., ZnCl₂-catalyzed reactions) .
  • Step 3 : Amide coupling using acyl chlorides or carbodiimide-mediated reactions to attach the benzamide moiety .
  • Monitoring : Reactions are tracked via TLC, and purification employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms proton environments and carbon connectivity, particularly for distinguishing imidazole NH protons (~δ 12–13 ppm) and ethylthio groups (δ 1.2–1.5 ppm for CH₃) .
  • HRMS : Validates molecular weight and fragmentation patterns, critical for verifying substituent placement .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1630–1680 cm⁻¹ for amides) .

Q. What biological activities have been reported for benzimidazole-containing benzamide analogues in recent studies?

  • Methodological Answer :

  • Antimicrobial : Derivatives exhibit MIC values as low as 2 µg/mL against Candida albicans via disruption of fungal membrane integrity .
  • Anticancer : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cells, linked to apoptosis induction and TP53 upregulation .
  • Enzyme Inhibition : mGluR5 inhibition (IC₅₀ = 6.4 µM) via competitive binding to allosteric sites .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or trifluoromethyl (-CF₃) at the para-position enhance potency by 11–14× via improved target binding (e.g., mGluR5 inhibition) .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) reduces activity due to steric hindrance and decreased electrophilicity .
  • Steric Optimization : Bulky substituents at the ortho-position decrease cytotoxicity but may reduce solubility, requiring formulation adjustments .

Q. What methodological approaches are used to resolve contradictions in biological activity data across different studies on benzimidazole derivatives?

  • Methodological Answer :

  • Comparative SAR Analysis : Cross-study evaluation of substituent effects (e.g., dichloro vs. trifluoromethyl groups) to isolate structure-activity trends .
  • In Vitro vs. In Vivo Validation : Discrepancies often arise from metabolic stability; use hepatocyte microsomal assays to predict in vivo efficacy .
  • Purity Assessment : Contradictions may stem from impurities (>95% purity required; validate via HPLC) .

Q. What strategies are employed to optimize the pharmacokinetic properties of this compound while maintaining therapeutic efficacy?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., sulfonamides) or use cyclodextrin-based formulations .
  • Metabolic Stability : Replace labile ethylthio groups with methylsulfonyl or sulfonamide moieties to reduce CYP450-mediated oxidation .
  • Pro-Drug Approaches : Mask imidazole NH with acetyl groups to improve bioavailability, with enzymatic cleavage in target tissues .

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